Dual CCR5/CXCR4 HIV Entry Inhibition Plus Reverse Transcriptase Blockade: Polypharmacology vs. Single-Receptor CCR5 Antagonists
The pyrazole-piperidine core of lead compound 3 (3-(4-methyl-1H-pyrazol-3-yl)piperidine scaffold) exhibits three concurrent mechanisms of action: non-nucleoside reverse transcriptase inhibition, CCR5-mediated M-tropic viral entry inhibition, and CXCR4-based T-tropic viral entry inhibition that maintains native chemokine ligand binding [1]. In contrast, the FDA-approved CCR5 antagonist maraviroc blocks only M-tropic HIV-1 via CCR5, requiring costly tropism testing and providing no coverage against T-tropic or dual/mixed phenotype variants [2]. The predicted binding mode shows the compound spans the entire orthosteric site of CCR5 (derived from the CCR5:Maraviroc cocrystal structure) and engages the major subpocket of CXCR4 (helices I, V, VI, VII), with chemokine receptor-bound conformations showing a heavy-atom RMSD of 2.0 Å, while the HIV-RT-bound conformer is distinct with an RMSD of >3.0 Å [3].
| Evidence Dimension | Number of concurrent anti-HIV-1 mechanisms |
|---|---|
| Target Compound Data | Three concurrent mechanisms: NNRTI + CCR5 entry inhibition + CXCR4 entry inhibition |
| Comparator Or Baseline | Maraviroc: Single mechanism (CCR5 allosteric inhibition only) |
| Quantified Difference | Three mechanisms vs. one; dual-tropic coverage vs. M-tropic only |
| Conditions | In vitro HIV-1 inhibition assays; molecular modeling against CCR5:Maraviroc and CXCR4:CVX15 crystal structures |
Why This Matters
This polypharmacology enables coverage of both M-tropic and T-tropic HIV-1 variants without tropism testing, a key limitation of maraviroc.
- [1] Cox BD, Prosser AR, Sun Y, et al. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med Chem Lett. 2015;6(7):753-757. View Source
- [2] Cox BD, et al. ACS Med Chem Lett. 2015;6(7):753-757 (Introduction referencing maraviroc's tropism limitations). View Source
- [3] Cox BD, et al. Figure 2: Predicted binding mode of compound 3 to CCR5, CXCR4, and HIV-RT. ACS Med Chem Lett. 2015;6(7):753-757. View Source
